(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Overview
Description
(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a methoxyphenyl group, and a dimethylphenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the tetrahydroisoquinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Mefenamic Acid: An anti-inflammatory drug with a similar aromatic structure.
Uniqueness
(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific combination of functional groups and its tetrahydroisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(2,4-dimethylphenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-12-13-21(17(2)14-16)26-15-20-18-8-4-5-9-19(18)24(28)27(25(20)29)22-10-6-7-11-23(22)30-3/h4-15,29H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBYSWCBUVLATH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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